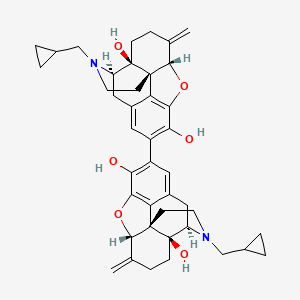
2,4-Dichloro-6-methylpyridin-3-amine
Übersicht
Beschreibung
“2,4-Dichloro-6-methylpyridin-3-amine” is a chemical compound with the molecular formula C6H6Cl2N2. It has a molecular weight of 177.03 . This compound is often used in laboratory settings and in the synthesis of other chemical compounds .
Molecular Structure Analysis
The InChI code for “2,4-Dichloro-6-methylpyridin-3-amine” is 1S/C6H6Cl2N2/c1-3-2-4(7)5(9)6(8)10-3/h2H,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“2,4-Dichloro-6-methylpyridin-3-amine” is a compound with a molecular weight of 177.03 . It is recommended to be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- Field : Crystallography
- Application Summary : The compound “2,4-Dichloro-6-methylpyridin-3-amine” has been used in the study of crystal structures .
- Method of Application : The crystal structure of the compound was analyzed using X-ray diffraction .
- Results : The study provided valuable insights into the crystal structure of the compound .
Synthesis of Pharmacologically Active Compounds
- Field : Medicinal Chemistry
- Application Summary : The compound is used as a starting material in the synthesis of pharmacologically active compounds .
- Method of Application : The compound is used in sequential substitution under Suzuki conditions to synthesize 2,4,6-trisubstituted pyrimidines .
- Results : The synthesized compounds have potential pharmacological applications .
Preparation of Compound A
- Field : Organic Chemistry
- Application Summary : The compound “2,4-Dichloro-6-methylpyridin-3-amine” is used in the preparation of another compound, referred to as “Compound A” in the patent .
- Method of Application : The compound is used in a series of reactions involving phosgene or a phosgene equivalent, and 2,6-dichloro-5-fluoronicotinamide .
- Results : The product mixture obtained includes “Compound A” and a second base .
Suzuki Cross-Coupling Reaction
- Field : Organic Chemistry
- Application Summary : The compound is used in Suzuki cross-coupling reactions to synthesize novel pyridine-based derivatives .
- Method of Application : The compound is reacted with 5-bromo-2-methylpyridin-3-amine under palladium catalysis .
- Results : The reaction produces a series of novel pyridine derivatives with potential biological activities .
Preparation of Compound A
- Field : Organic Chemistry
- Application Summary : The compound is used in the preparation of another compound, referred to as “Compound A” in the patent .
- Method of Application : The compound is used in a series of reactions involving phosgene or a phosgene equivalent, and 2,6-dichloro-5-fluoronicotinamide .
- Results : The product mixture obtained includes “Compound A” and a second base .
Quantum Mechanical Investigations and Biological Activities
- Field : Quantum Chemistry and Medicinal Chemistry
- Application Summary : The compound is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reaction. These derivatives are then subjected to quantum mechanical investigations and tested for biological activities .
- Method of Application : The compound is reacted with 5-bromo-2-methylpyridin-3-amine under palladium catalysis to produce a series of novel pyridine derivatives. These derivatives are then analyzed using density functional theory (DFT) methods .
- Results : The DFT studies, which include frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential and dipole measurements, provide insights into the possible reaction pathways and the potential of these derivatives as chiral dopants for liquid crystals. Some of these derivatives also showed anti-thrombolytic and biofilm inhibition activities .
Safety And Hazards
The safety data sheet for a similar compound, “2,4-Dichloro-6-phenylpyrimidine”, indicates that it is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid release to the environment .
Eigenschaften
IUPAC Name |
2,4-dichloro-6-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-3-2-4(7)5(9)6(8)10-3/h2H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFQTWLWCYNRBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442683 | |
| Record name | 2,4-DICHLORO-6-METHYLPYRIDIN-3-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-methylpyridin-3-amine | |
CAS RN |
179056-98-5 | |
| Record name | 2,4-DICHLORO-6-METHYLPYRIDIN-3-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














